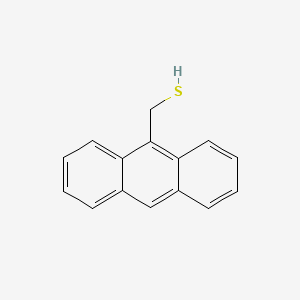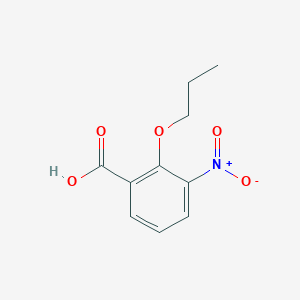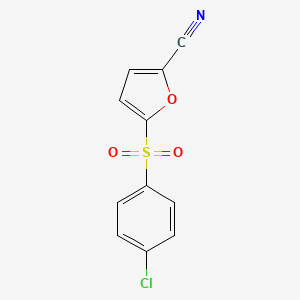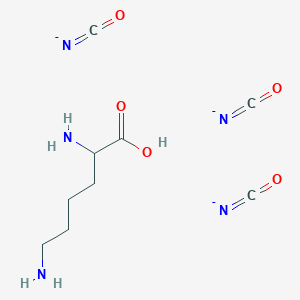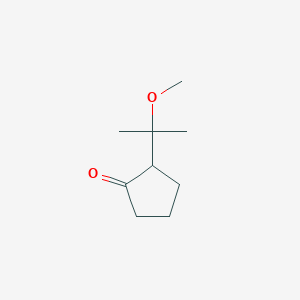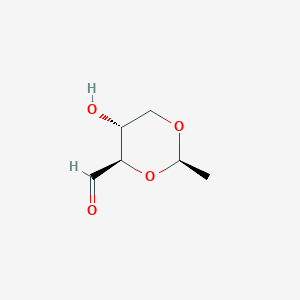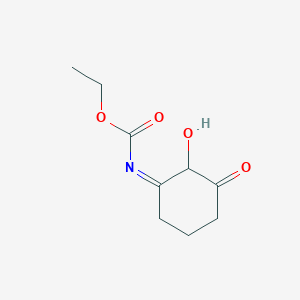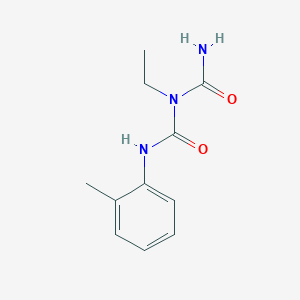
N-Ethyl-2-methyl-N'-phenylimidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide is an organic compound with a unique structure that combines ethyl, methyl, and phenyl groups with an imidodicarbonic diamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide typically involves the reaction of ethylamine, methylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide involves large-scale reactors and precise control of reaction parameters. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A commonly used solvent with similar structural features.
N,N-Dimethylacetamide: Another solvent with comparable properties.
N-Ethyl-2-methylpentanamide: A structurally related compound with different functional groups.
Uniqueness
N-Ethyl-2-methyl-N’-phenylimidodicarbonic diamide is unique due to its specific combination of ethyl, methyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
76267-14-6 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-carbamoyl-1-ethyl-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C11H15N3O2/c1-3-14(10(12)15)11(16)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,12,15)(H,13,16) |
InChI Key |
VMNZYLVNXJOJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)C(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



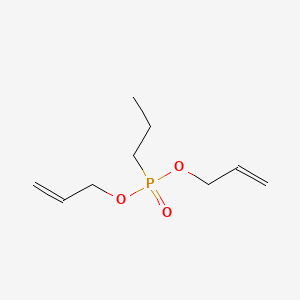
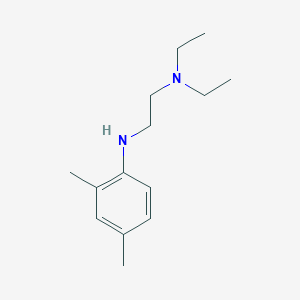
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
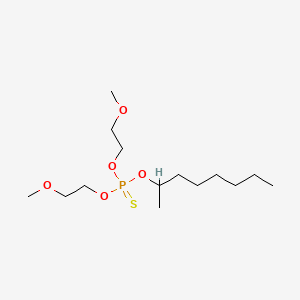
![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
